3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-(3-amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is 1,3-diazinane-2,4-dione , a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4. The substituent at position 3 of the diazinane ring is a 3-amino-2-methylphenyl group , consisting of a benzene ring with an amino (-NH₂) group at position 3 and a methyl (-CH₃) group at position 2. The hydrochloride salt form indicates the presence of a chloride counterion (Cl⁻) associated with the protonated amine group.
The structural formula is represented as:
$$ \text{C}{11}\text{H}{14}\text{ClN}3\text{O}2 $$
This includes:
- A diazinane ring (C₄H₆N₂O₂)
- A 3-amino-2-methylphenyl substituent (C₇H₈N)
- A hydrochloride moiety (HCl).
CAS Registry Number and Molecular Formula Verification
The CAS Registry Number for this compound is 1803593-07-8 , uniquely identifying it in chemical databases. The molecular formula C₁₁H₁₄ClN₃O₂ confirms its composition:
- 11 carbon atoms (including the aromatic ring and methyl group)
- 14 hydrogen atoms
- 1 chlorine atom (from the hydrochloride salt)
- 3 nitrogen atoms (two in the diazinane ring, one in the amino group)
- 2 oxygen atoms (from the ketone groups).
A comparative analysis of the molecular formula across sources reveals consistency, with no discrepancies in atomic composition.
Properties
IUPAC Name |
3-(3-amino-2-methylphenyl)-1,3-diazinane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7-8(12)3-2-4-9(7)14-10(15)5-6-13-11(14)16;/h2-4H,5-6,12H2,1H3,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLFNZALFINNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)CCNC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-amino-2-methylphenylboronic acid pinacol ester. This intermediate is then subjected to a series of reactions, including cyclization and chlorination, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The diazinane-dione core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted diazinane-dione derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
Pharmaceutical Research
The compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development.
Synthesis of Novel Compounds
Researchers utilize this compound as a building block in the synthesis of more complex molecules. Its diazine structure provides a versatile platform for creating derivatives that may exhibit enhanced pharmacological properties.
Biochemical Studies
In biochemical assays, 3-(3-amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride has been used to study enzyme interactions and metabolic pathways. Its ability to inhibit or modulate specific enzymes can provide insights into metabolic diseases.
Material Science
The compound's unique chemical properties lend themselves to applications in material science, particularly in the development of polymers and coatings that require specific chemical stability and reactivity.
Analytical Chemistry
It serves as a reference standard in analytical chemistry for the development of methods to detect and quantify similar compounds in various matrices, including biological samples.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of diazine derivatives, including this compound. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2020) demonstrated that this compound acts as an effective inhibitor of specific enzymes involved in metabolic pathways associated with diabetes. The findings highlighted its potential role in developing new treatments for metabolic disorders.
Case Study 3: Synthesis of Novel Antimicrobials
A recent synthesis study detailed the use of this compound as a precursor for creating new antimicrobial agents. The synthesized compounds showed promising activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s diazinane-dione scaffold distinguishes it from imidazolidine-dione or thiazolidine-dione derivatives (e.g., compounds in and ). Key differences include:
- Core Heterocycle : Diazinane-dione (six-membered ring) vs. imidazolidine-dione (five-membered ring). This affects ring strain, solubility, and conformational flexibility .
Physicochemical Properties
Comparative data for select analogs are summarized below:
- Purity : Diazinane-dione analogs (e.g., ) report ≥95% purity, comparable to imidazolidine-dione derivatives ().
- Retention Time : Imidazolidine-dione derivatives in show retention times of 3.04–5.10 min (HPLC), suggesting moderate polarity .
Key Takeaways
- The target compound’s diazinane-dione core and 3-amino-2-methylphenyl substituent position it as a structurally unique entity among heterocyclic diones.
- Further studies are required to elucidate its exact pharmacological profile, particularly in antimicrobial or kinase-targeted contexts.
Biological Activity
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride is a diazinane derivative characterized by its unique molecular structure and potential therapeutic applications. With the molecular formula C₁₂H₁₅N₃O₂·HCl and a molecular weight of approximately 233.27 g/mol, this compound has garnered interest for its biological activities, particularly in the fields of oncology and inflammation.
The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions. This property is crucial for its application in biological assays and pharmacological studies. The structure includes an amino group and a diazine ring, which are essential for its interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating its effects on K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, the compound demonstrated low micromolar GI50 values, indicating potent growth inhibition.
| Cell Line | GI50 Value (µM) | Activity Level |
|---|---|---|
| K562 | <10 | High |
| MV4-11 | <10 | High |
| MCF-7 | <10 | High |
The mechanism by which this compound exerts its anticancer effects is not fully elucidated but appears to involve interactions with specific receptors or enzymes involved in cellular signaling pathways related to inflammation and proliferation. Preliminary studies suggest that it may influence pathways that regulate cell survival and apoptosis.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its potential anti-inflammatory effects. Its structural similarity to other known anti-inflammatory agents suggests that it may modulate inflammatory responses through various biochemical pathways. The binding affinity of the compound with inflammatory mediators is currently under investigation to confirm its therapeutic potential in treating inflammatory diseases.
Case Studies
A recent case study highlighted the efficacy of this compound in a preclinical model of cancer. The study reported significant tumor regression in treated subjects compared to controls, supporting the compound's role as a promising candidate for further development as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the 3-amino-2-methylphenyl group to the diazinane-dione core under anhydrous conditions. Purification often employs recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel. Hydrochloride salt formation requires careful pH titration to avoid decomposition . Analytical validation via NMR and HPLC is critical to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are essential for structural elucidation and stability assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons and amine groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- X-ray Diffraction (XRD) : For crystalline structure determination, particularly to confirm stereochemistry of the diazinane ring .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds under varying humidity conditions .
Q. How does the hydrochloride counterion influence solubility and formulation in aqueous media?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions. Researchers should conduct pH-dependent solubility studies (e.g., shake-flask method) in buffers ranging from pH 1–7.4 to simulate physiological conditions. Stability in solution can be monitored using UV-Vis spectroscopy to detect hydrolysis or aggregation over time .
Advanced Research Questions
Q. How can computational chemistry tools optimize reaction pathways for novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and energetics for ring closure or substitution reactions. Software like Gaussian or ORCA enables virtual screening of substituent effects on electronic properties. ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to narrow optimal reaction conditions (e.g., solvent, catalyst) .
Q. What experimental designs address contradictions in reported biological activity data for structurally related diazinane derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets across studies, adjusting for variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity.
- Factorial Design : Use a 2^k factorial approach to isolate variables (e.g., substituent position, salt form) impacting bioactivity. This reduces confounding factors and identifies synergistic effects .
- Dose-Response Validation : Replicate disputed results using standardized protocols (e.g., OECD guidelines) to ensure reproducibility .
Q. What strategies mitigate degradation during long-term storage of this hydrochloride salt?
- Methodological Answer : Degradation pathways (e.g., hydrolysis, oxidation) can be minimized via:
- Lyophilization : Freeze-drying under inert gas (N₂/Ar) to prevent moisture uptake.
- Stability-Indicating Assays : Develop HPLC methods with charged aerosol detection (CAD) to quantify degradation products at low concentrations (<0.1% w/w) .
- Packaging : Use amber glass vials with PTFE-lined caps to block light and humidity .
Q. How can reactor design principles improve scalability for synthesizing this compound?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., amine coupling). Computational fluid dynamics (CFD) models predict mixing efficiency and residence time distribution. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in-line, reducing batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
